molecular formula C19H21N3O2 B2964616 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea CAS No. 898443-77-1

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea

Cat. No.: B2964616
CAS No.: 898443-77-1
M. Wt: 323.396
InChI Key: CFXRWRCRAJCMKF-UHFFFAOYSA-N
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Description

This urea derivative features a central pyrrolidine ring substituted with a 4-methylphenyl group and a 2-methoxyphenyl group via urea linkages. Its molecular formula is C₂₀H₂₃N₃O₂ (MW: 337.4 g/mol), with structural analogs differing in substituents on the aromatic rings or the heterocyclic core .

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-9-11-15(12-10-14)22(18-8-5-13-20-18)19(23)21-16-6-3-4-7-17(16)24-2/h3-4,6-7,9-12H,5,8,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXRWRCRAJCMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea, a compound with the CAS number 898414-74-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H21N3O2
  • Molecular Weight : 323.4 g/mol

The compound features a unique structure comprising a pyrrole ring, methoxyphenyl, and methylphenyl groups linked through a urea moiety. This structural configuration is essential for its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, typically involving the reaction of 3,4-dihydro-2H-pyrrole with isocyanates derived from methoxyphenyl and methylphenyl under controlled conditions. Common solvents include dichloromethane, with triethylamine often used as a catalyst .

Anticancer Activity

Research indicates that derivatives of diaryl ureas exhibit significant antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cell lines .

CompoundCell LineIC50 (μM)
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA5492.39 ± 0.10
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaHCT-1163.90 ± 0.33

The mechanism underlying this activity involves interactions with specific molecular targets such as BRAF proteins, where hydrogen bonding between the urea structure and amino acid residues enhances binding affinity .

Enzyme Interaction Studies

The compound has also been studied for its potential use in enzyme interaction assays due to its structural properties. The urea moiety allows it to act as a probe or ligand in biochemical assays, indicating its versatility in drug discovery applications.

Case Studies

A notable study involved the evaluation of various diaryl urea derivatives for their anticancer properties. The results demonstrated that modifications to the phenyl groups significantly influenced their biological activity. Compounds with electron-donating substituents exhibited enhanced potency against cancer cell lines compared to those with electron-withdrawing groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Urea Derivatives (HBK Series)

Compounds HBK14–HBK19 () share the 2-methoxyphenyl group and aryl substitutions but differ in their core structure (piperazine vs. pyrrolidine). Key distinctions include:

  • HBK15: Incorporates a 2-chloro-6-methylphenoxy group, enhancing steric bulk and lipophilicity compared to the target compound’s 4-methylphenyl group.
Table 1: Structural and Molecular Comparisons
Compound Core Structure Aryl Substituents Molecular Weight (g/mol) Source
Target Compound Pyrrolidine 4-methylphenyl, 2-methoxyphenyl 337.4
HBK15 Piperazine 2-chloro-6-methylphenoxy ~420 (estimated)
HBK17 Piperazine 2,5-dimethylphenoxy ~400 (estimated)

Triazine-Linked Urea Derivatives

Compound 12 (), a triazine derivative with morpholino groups, shares the urea linkage but diverges significantly:

  • Morpholino Groups: Increase polarity and hydrogen-bonding capacity, likely improving aqueous solubility over the target compound’s hydrophobic 4-methylphenyl group .

Pyrazole-Urea Hybrids

The crystal structure in describes 1-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-(2-hydroxyethyl)urea , which shares the 4-methylphenyl group but replaces pyrrolidine with a pyrazole ring. Key differences:

  • Hydroxyethyl Group : Introduces hydrogen-bonding capability absent in the target compound.

Fluorophenyl-Substituted Ureas

and highlight urea derivatives with fluorophenyl substituents (e.g., BG14111 in ). BG14111 replaces the target’s 2-methoxyphenyl with a 3-fluorophenyl group, altering electronic properties:

  • Fluorine vs. Methoxy : Fluorine’s electronegativity increases metabolic stability but reduces hydrogen-bond acceptor capacity compared to methoxy .

Research Findings and Trends

Substituent Effects :

  • Electron-donating groups (e.g., methoxy in the target compound) enhance solubility but may reduce metabolic stability compared to halogenated analogs (e.g., HBK15) .
  • Bulky substituents (e.g., tert-butyl in ) improve target specificity but may limit bioavailability .

Core Structure Impact :

  • Pyrrolidine (target compound) vs. piperazine (HBK series): Pyrrolidine’s constrained geometry may favor binding to deeper hydrophobic pockets in enzymes .

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(2-methoxyphenyl)-1-(4-methylphenyl)urea, and how do reaction conditions influence yield?

  • Methodological Answer : A modified Baker-Venkataram rearrangement or reflux with phenyl hydrazine in ethanol/acetic acid (7 hours, 45% yield) is commonly employed for urea derivatives . Key parameters include solvent polarity, temperature (reflux vs. room temperature), and catalyst presence. For example, xylene reflux (25–30 hours) with chloranil (1.4 mmol) followed by NaOH washing and methanol recrystallization is effective for pyrrole intermediates . Table 1 : Synthesis Optimization Parameters
ParameterTypical RangeImpact on Yield
Solvent polarityEthanol (polar) vs. xylene (non-polar)Higher polarity improves urea stability
Reaction time7–30 hoursLonger time increases cyclization efficiency
Catalyst (e.g., chloranil)1.2–1.5 mmolExcess reduces byproduct formation

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography resolves dihedral angles between aromatic rings (e.g., 16.83° between methoxyphenyl and pyrrolidine rings) .
  • DFT studies (B3LYP/6-311++G** basis set) predict electronic properties and HOMO-LUMO gaps .
  • Mass spectrometry (EI-MS) and ¹H/¹³C NMR confirm molecular weight and substituent positions.
    Table 2 : Key Crystallographic Data
Ring SystemDihedral Angle (°)
Pyrrolidine vs. methoxyphenyl16.83
Pyrrolidine vs. phenyl48.97

Q. How can aqueous solubility be improved for in vitro assays?

  • Methodological Answer : Co-solvents (e.g., DMSO ≤1%) or formulation with surfactants (e.g., polysorbate 80) enhance solubility. Pfizer’s patent uses aqueous formulations with stabilizers like cyclodextrins for similar urea derivatives . pH adjustments (6.5–7.4) and salt formation (e.g., hydrochloride) are also viable .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :
  • Dose-response normalization : Compare EC₅₀ values under standardized conditions (e.g., cell line, incubation time).
  • Structural analogs : Test substituent effects (e.g., 4-methylphenyl vs. fluorophenyl) to isolate pharmacophores .
  • Meta-analysis : Apply ANOVA to datasets with variables like solvent, assay type, and purity thresholds .

Q. What experimental designs are suitable for ecological risk assessment of this compound?

  • Methodological Answer : Adopt split-plot designs with abiotic/biotic compartments (water, soil, biota) and long-term monitoring (5+ years). The INCHEMBIOL project framework recommends: Table 3 : Environmental Study Parameters
CompartmentMetricsDuration
AbioticPhotodegradation half-life, logP6 months
BioticBioaccumulation (BCF), metabolite profiling2 years

Q. How do crystallization conditions affect polymorph stability?

  • Methodological Answer : Slow evaporation from ethanol yields stable monoclinic crystals (space group P2₁/c), while rapid cooling induces amorphous phases. Diethyl ether/hexane mixtures reduce solvent inclusion .

Q. What methodologies identify degradation products under environmental conditions?

  • Methodological Answer :
  • LC-HRMS : Track hydroxylation or demethylation products.
  • QSPR models : Predict abiotic hydrolysis pathways using Hammett constants for methoxy substituents .

Q. How to validate computational models (DFT/MD) for this compound’s reactivity?

  • Methodological Answer : Benchmark against experimental IR/Raman spectra and XRD bond lengths. For example, compare calculated vs. observed C=O stretching frequencies (Δ < 10 cm⁻¹) .

Q. What are the implications of molecular conformation on receptor binding?

  • Methodological Answer : Molecular docking (AutoDock Vina) with torsional constraints (e.g., 48.97° phenyl ring angle) identifies steric clashes in binding pockets. Compare with co-crystallized ligands (e.g., kinase inhibitors) .

Q. How to integrate this compound into a broader theoretical framework for urea-based therapeutics?

  • Methodological Answer :
    Align with Hammett’s σ constants for electronic effects and Craig plots for substituent spatial orientation. Link bioactivity to urea’s hydrogen-bonding capacity (PSA = 78.51 Ų) .

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